molecular formula C10H12N4O2 B2656903 1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid CAS No. 1004192-86-2

1-((3,5-Dimethyl-1H-pyrazol-1-yl)methyl)-1H-pyrazole-3-carboxylic acid

Cat. No.: B2656903
CAS No.: 1004192-86-2
M. Wt: 220.232
InChI Key: QRXKQVJOVFCIDQ-UHFFFAOYSA-N
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Description

The compound seems to be a derivative of pyrazole, which is a class of organic compounds with a five-membered aromatic ring containing two nitrogen atoms . Pyrazole derivatives have been studied for their various potential applications in the catalysis area but also in medicine or biomimetism studies .


Synthesis Analysis

While specific synthesis methods for the requested compound were not found, related compounds such as (3,5-dimethyl-1H-pyrazol-1-yl)methanol and 1,2,3,4,5,6-hexakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) benzene have been synthesized through various methods . For instance, 1,2,3,4,5,6-hexakis((3,5-dimethyl-1H-pyrazol-1-yl)methyl) benzene was synthesized by an alkylation process of pyrazoles with poly (bromomethyl) using the t-BuOK/THF .

Scientific Research Applications

Antimicrobial Activities

  • Pyrazole derivatives, including those related to the compound , have shown significant antimicrobial activities. For instance, synthesized compounds like 5-(3, 5-dimethyl-1H-pyrazol-1-yl) 1,3-benzoic acid and others were tested and demonstrated anti-bacterial activity against a range of bacteria such as Staphylococcus aureus, Escherichia coli, and fungal strains like Candida albicans (Shubhangi et al., 2019).
  • Similarly, a study on Schiff bases derived from pyrazole compounds found moderate to good antibacterial activity against bacterial strains like Escherichia coli and Staphylococcus aureus (Asiri & Khan, 2010).

Coordination Chemistry and Material Science

  • Research on pyrazole-dicarboxylate acid derivatives, closely related to the compound , led to the synthesis and characterization of novel CuII/CoII coordination complexes. These complexes, with their unique crystalline structures, contribute to the field of coordination chemistry and material science (Radi et al., 2015).

Cancer Research

  • In cancer research, carboxamide derivatives of benzo[b][1,6]naphthyridines, which can be structurally related to the pyrazole compound, showed potent cytotoxicity in various cancer cell lines. This highlights the potential role of pyrazole derivatives in developing new anticancer drugs (Deady et al., 2003).

Molecular Interaction Studies

  • The study of molecular interactions of pyrazole-based compounds, including those structurally similar to the compound , provides insights into their potential therapeutic applications. For example, the interaction of these compounds with bacterial DNA gyrase was studied, revealing potential pharmaceutical applications (Shubhangi et al., 2019).

Corrosion Inhibition

  • Bipyrazolic compounds, which share structural similarity with the compound , have been studied for their inhibitory effect on the corrosion of pure iron in acidic media. This research is significant in the field of corrosion science and engineering (Chetouani et al., 2005).

Properties

IUPAC Name

1-[(3,5-dimethylpyrazol-1-yl)methyl]pyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O2/c1-7-5-8(2)14(11-7)6-13-4-3-9(12-13)10(15)16/h3-5H,6H2,1-2H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXKQVJOVFCIDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1CN2C=CC(=N2)C(=O)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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